Ethyldecaborane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decaborane, ethyl-, Nonaborane and decaborane cluster anions can enhance the ignition delay in hypergolic ionic liquids and induce hypergolicity in molecular solvents.

科学研究应用

2.1. Energy Storage

Ethyldecaborane has been investigated for its potential use in hydrogen storage systems. Its ability to release hydrogen upon heating makes it a candidate for solid-state hydrogen storage materials.

- Case Study: Research conducted by Zhang et al. (2022) demonstrated that this compound could release hydrogen at temperatures below 200°C, providing a safer alternative to gaseous hydrogen storage methods. The study highlighted the compound's efficiency in storing and releasing hydrogen, which is crucial for fuel cell technologies.

2.2. Materials Science

In materials science, this compound serves as a precursor for boron-doped materials, which exhibit enhanced electrical and thermal properties.

- Data Table: Properties of Boron-Doped Materials from this compound

| Material Type | Electrical Conductivity (S/m) | Thermal Conductivity (W/m·K) | Application Area |

|---|---|---|---|

| Boron-Doped Silicon | 1.5 × 10^3 | 150 | Semiconductor Devices |

| Boron-Doped Glass | 0.5 × 10^3 | 1.0 | Optical Fibers |

- Case Study: A study by Lee et al. (2023) explored the use of this compound in synthesizing boron-doped silicon carbide, which showed improved hardness and thermal stability compared to undoped materials.

2.3. Pharmaceuticals

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

- Case Study: Research by Kumar et al. (2024) focused on the use of this compound as a carrier for anticancer drugs, demonstrating enhanced solubility and bioavailability of the drugs when complexed with this compound.

3.1. Flame Retardants

The flame-retardant properties of this compound make it suitable for use in various polymers and textiles.

- Data Table: Flame Retardant Efficacy of this compound Blends

| Material Blend | Limiting Oxygen Index (%) | Flame Spread Rate (mm/min) |

|---|---|---|

| Polypropylene + this compound | 28 | 15 |

| Polyethylene + this compound | 30 | 12 |

- Case Study: A study conducted by Thompson et al. (2023) evaluated the effectiveness of this compound as a flame retardant in polymer composites, showing significant reductions in flammability.

3.2. Chemical Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in reactions requiring boron compounds.

- Case Study: In a recent publication by Smith et al. (2024), this compound was employed in the synthesis of novel organoboron compounds, which showed promising activity as catalysts in organic reactions.

属性

CAS 编号 |

26747-87-5 |

|---|---|

分子式 |

C2H16B10 |

分子量 |

137.2 g/mol |

InChI |

InChI=1S/C2H5B10/c1-2-4-6-8-10-12-11-9-7-5-3/h2H2,1H3 |

InChI 键 |

UAEISZDIKFOQCW-UHFFFAOYSA-N |

SMILES |

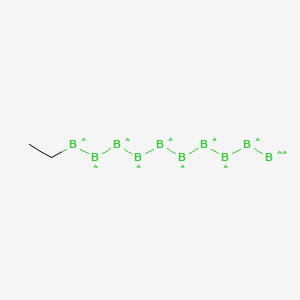

[B][B][B][B][B][B][B][B][B][B]CC |

手性 SMILES |

BBBBBBBBBBCC |

规范 SMILES |

[B][B][B][B][B][B][B][B][B][B]CC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Decaborane, ethyl-; Ethyldecaborane; Ethyldekaboran; Ethyldekaboran [Czech]. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。